Minimal Mass Shift (+1 Da) of Xylose-d1-2 Minimizes Isotopic Interference in MS Quantitation
Xylose-d1-2 possesses a single deuterium atom, resulting in a +1 Da mass shift relative to unlabeled xylose (M=150.13 g/mol). This minimal mass difference reduces the likelihood of isotopic cross-talk in the mass spectrometer compared to analogs with higher mass shifts (e.g., Xylose-d6, +6 Da) . It also ensures the labeled standard co-elutes closely with the unlabeled analyte, correcting for ion suppression or enhancement effects more accurately across the entire chromatographic peak [1].
| Evidence Dimension | Mass Shift (Δm/z) for MS Quantitation |
|---|---|
| Target Compound Data | +1 Da (relative to unlabeled xylose) |
| Comparator Or Baseline | Unlabeled D-Xylose: +0 Da; Xylose-d6: +6 Da |
| Quantified Difference | Target provides a minimal, distinct mass shift that avoids potential overlap with natural 13C isotope peaks of the analyte, unlike a +0 Da analog, while minimizing chromatographic retention time shift (ΔRT) compared to a +6 Da analog. |
| Conditions | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry |
Why This Matters
For robust and accurate quantification via isotope dilution mass spectrometry (ID-MS), the internal standard must be clearly resolved in the mass domain yet exhibit near-identical chromatographic behavior; Xylose-d1-2's +1 Da shift optimally balances these requirements.
- [1] Jemal M, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(22):3299-3307. View Source
